

Application Notes and Protocols for **tert-Butyl (7-bromoheptyl)carbamate** in Bioconjugation

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Compound of Interest

Compound Name:	<i>tert-Butyl (7-bromoheptyl)carbamate</i>
Cat. No.:	B178191

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (7-bromoheptyl)carbamate is a versatile bifunctional linker molecule widely employed in the field of bioconjugation and drug development. Its structure, featuring a terminal alkyl bromide and a tert-butyloxycarbonyl (Boc)-protected amine separated by a seven-carbon aliphatic chain, allows for a controlled, sequential conjugation strategy. This makes it an ideal tool for the synthesis of complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

The alkyl bromide moiety serves as an electrophile, readily reacting with nucleophilic residues on biomolecules, such as the thiol group of cysteine. The Boc-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation to another molecule of interest. The flexible seven-carbon spacer helps to span the distance required for induced proximity in applications like PROTACs, facilitating the interaction between a target protein and an E3 ubiquitin ligase.

These application notes provide an overview of the physicochemical properties of **tert-butyl (7-bromoheptyl)carbamate**, detailed protocols for its use in bioconjugation, and a summary of representative data.

Data Presentation

Physicochemical Properties

A clear understanding of the linker's properties is crucial for its effective use in designing bioconjugation strategies.

Property	Value	Source
Molecular Formula	C12H24BrNO2	
Molecular Weight	294.23 g/mol	
CAS Number	142356-34-1	
Appearance	Colorless to pale yellow liquid/oil	
Solubility	Soluble in organic solvents (DMF, DMSO, DCM, Chloroform, Alcohols)	[1]
Storage	Store at -20°C, sealed in a dry environment	[2]

Representative Biological Activity of PROTACs with Alkyl Linkers

The efficacy of PROTACs is highly dependent on the nature and length of the linker. The following table provides representative data for BRD4-degrading PROTACs, illustrating the impact of linker composition on degradation efficiency. While not specific to the 7-bromoheptyl linker, this data demonstrates the typical parameters measured.

Compound	Target Protein	E3 Ligase Ligand	Linker Length (atoms)	DC50 (nM)	Dmax (%)	Source
Compound 27	BRD4	CRBN	10	97.1	88	[3]
Compound 28	BRD4	CRBN	11	134.0	79	[3]
Compound 34	BRD4	CRBN	15	60.0	94	[3]
Compound 37	BRD4	CRBN	10	62.0	86	[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation strategy using **tert-butyl (7-bromoheptyl)carbamate** to link two different molecules (Molecule A and Molecule B). A common application is the synthesis of a PROTAC, where Molecule A is a target protein ligand (warhead) and Molecule B is an E3 ligase ligand.

Protocol 1: Conjugation of the Alkyl Bromide to a Thiol-Containing Molecule (e.g., Cysteine on a Protein)

This protocol describes the alkylation of a cysteine residue on a protein with **tert-butyl (7-bromoheptyl)carbamate**. Cysteine's thiol group is a potent nucleophile, making it a common target for site-specific modification.[\[4\]](#)[\[5\]](#)

Materials:

- Protein containing an accessible cysteine residue
- **tert-Butyl (7-bromoheptyl)carbamate**

- Tris(2-carboxyethyl)phosphine (TCEP)
- Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

- Protein Preparation:
 - Dissolve the protein in degassed PBS buffer to a final concentration of 1-5 mg/mL.
 - If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour to reduce the disulfide bond.
- Linker Preparation:
 - Prepare a 10-100 mM stock solution of **tert-butyl (7-bromoheptyl)carbamate** in DMSO or DMF.
- Conjugation Reaction:
 - To the protein solution, add the linker stock solution to achieve a 10- to 50-fold molar excess of the linker over the protein. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
 - Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation. The reaction progress can be monitored by LC-MS to check for the mass increase corresponding to the addition of the linker.
- Purification:
 - Remove the excess, unreacted linker by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

- Collect the protein-containing fractions. The successful conjugation can be confirmed by SDS-PAGE (slight increase in molecular weight) and mass spectrometry.

Protocol 2: Boc Deprotection of the Linker-Molecule A Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected Linker-Molecule A conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Nitrogen or argon gas

Procedure:

- Reaction Setup:
 - Dissolve the purified and lyophilized Linker-Molecule A conjugate in anhydrous DCM.
 - In a fume hood, add TFA to the solution to a final concentration of 20-50% (v/v). A common mixture is 1:1 TFA:DCM.
 - Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group (mass decrease of 100.12 Da).
- Work-up:
 - Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
 - The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Protocol 3: Conjugation of the Deprotected Amine to Molecule B

This protocol describes the coupling of the newly exposed amine on the Linker-Molecule A conjugate to a second molecule (Molecule B) that contains a carboxylic acid, using standard amide bond formation chemistry.

Materials:

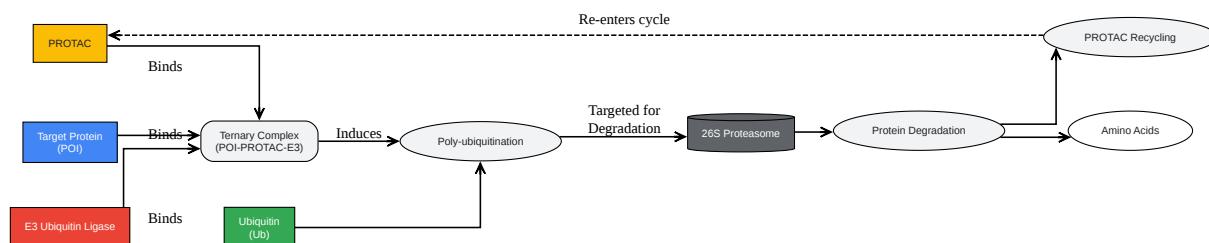
- Deprotected (amine-TFA salt) Linker-Molecule A conjugate
- Molecule B containing a carboxylic acid
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Anhydrous DMF

Procedure:

- Activation of Carboxylic Acid:
 - In a reaction vial, dissolve Molecule B (1.2 equivalents relative to the amine) in anhydrous DMF.
 - Add HATU or HBTU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
 - Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Coupling Reaction:
 - Dissolve the deprotected Linker-Molecule A conjugate (1 equivalent) in anhydrous DMF and add it to the activated Molecule B solution.

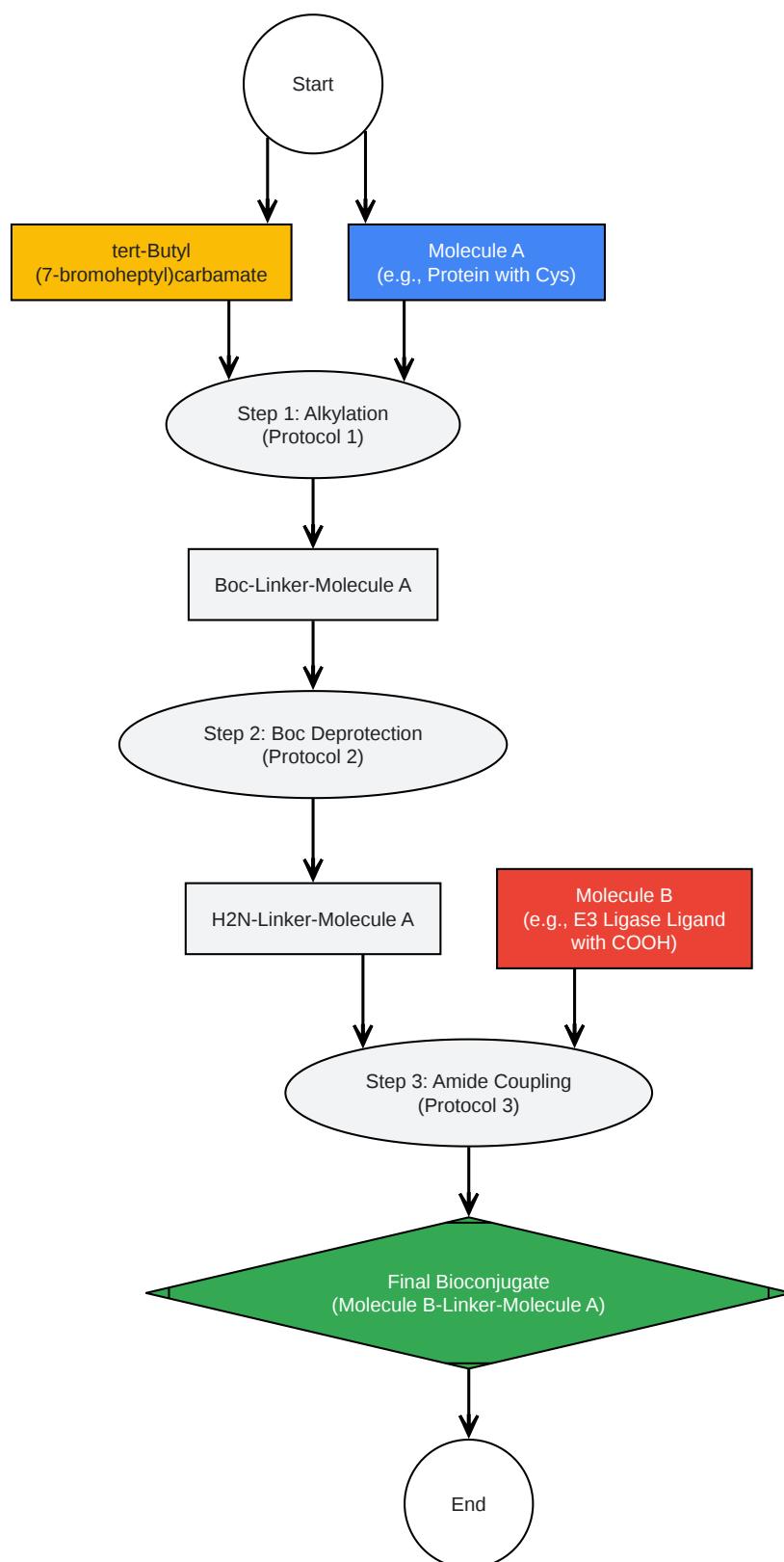
- Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.
Monitor the reaction progress by LC-MS.
- Purification:
 - Upon completion, the final bioconjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization



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Caption: Mechanism of action for a PROTAC molecule.



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Caption: Experimental workflow for bioconjugation.

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